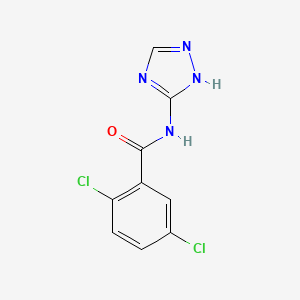

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N4O/c10-5-1-2-7(11)6(3-5)8(16)14-9-12-4-13-15-9/h1-4H,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYCTIUYGNEAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NC2=NC=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358436 | |

| Record name | 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694445-96-0 | |

| Record name | 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2,5-Dichlorobenzamide (B1294676) Framework

The formation of the 2,5-dichlorobenzamide core is a critical step that necessitates the synthesis of appropriately substituted precursors and their subsequent coupling.

Precursor Synthesis and Halogenation Reactions

The primary precursor for the 2,5-dichlorobenzamide framework is 2,5-dichlorobenzoic acid. One common industrial method for its synthesis involves the Friedel-Crafts acylation of p-dichlorobenzene with phosgene (B1210022) to produce 2,5-dichlorobenzoyl chloride, which is then hydrolyzed to the corresponding carboxylic acid. nih.gov An alternative route starts from 2,5-dichlorotoluene, which can be oxidized to 2,5-dichlorobenzoic acid.

Once 2,5-dichlorobenzoic acid is obtained, it must be activated for the subsequent amidation step. This is typically achieved by converting the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation, reacting with the carboxylic acid to form 2,5-dichlorobenzoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. Other chlorinating agents like oxalyl chloride and phosphorus pentachloride can also be employed.

A summary of reagents for the conversion of 2,5-dichlorobenzoic acid to 2,5-dichlorobenzoyl chloride is presented in the table below.

| Reagent | Byproducts | Conditions |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often refluxed with the carboxylic acid |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Typically used with a catalyst like DMF |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Stoichiometric amounts are used |

Amidation Coupling Techniques

With the activated 2,5-dichlorobenzoyl chloride in hand, the next step is the formation of the amide bond. While the specific coupling to the triazole moiety will be discussed later, the general principles of amidation are relevant here. The Schotten-Baumann reaction is a classical method for this purpose, involving the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct.

Modern amidation coupling reagents have also been developed to facilitate this transformation under milder conditions and with higher yields. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine.

Approaches for the Elaboration of the 1H-1,2,4-Triazol-5-yl Moiety

Cyclization Routes for Triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring can be achieved through various cyclization reactions. A prevalent method for synthesizing 5-amino-1,2,4-triazole involves the reaction of aminoguanidine (B1677879) with a source of a single carbon atom, such as formic acid. nih.gov The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the triazole ring.

Another versatile approach is the reaction of hydrazides with thiourea (B124793) derivatives. For instance, a one-pot reaction of thiourea, dimethyl sulfate (B86663), and various hydrazides can efficiently produce 5-substituted 3-amino-1,2,4-triazoles. Furthermore, microwave-assisted synthesis has been shown to be an effective method for the reaction of aminoguanidine bicarbonate with carboxylic acids to yield 5-substituted 3-amino-1,2,4-triazoles. nih.gov

The table below summarizes some common cyclization routes for the formation of the 1,2,4-triazole ring.

| Reactant 1 | Reactant 2 | Key Features |

| Aminoguanidine | Formic Acid | A classical and straightforward method. |

| Hydrazides | Thiourea derivatives | One-pot synthesis, good for diversification. |

| Aminoguanidine Bicarbonate | Carboxylic Acids | Microwave-assisted, efficient. |

| Cyanamide | Hydrazine | Can be used to form the triazole backbone. |

Derivatization of Triazole Core Structures

Once the 1,2,4-triazole core is formed, it can be further functionalized. For the synthesis of the target molecule, the key functional group required is the amino group at the 5-position. Many of the cyclization routes directly yield 5-amino-1,2,4-triazole. However, in some cases, a different substituent might be introduced at the 5-position which is then converted to an amino group. For example, a nitro group could be reduced, or a halogen could be displaced by an amine.

Convergent Synthesis of 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide

The final step in the synthesis is the coupling of the two previously synthesized fragments: 2,5-dichlorobenzoyl chloride and 5-amino-1H-1,2,4-triazole. This is a classic example of a convergent synthesis, where two complex fragments are prepared separately and then joined together.

The amidation reaction is typically carried out by adding the 2,5-dichlorobenzoyl chloride to a solution of 5-amino-1H-1,2,4-triazole in a suitable aprotic solvent, such as pyridine (B92270) or dichloromethane (B109758), often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl produced during the reaction. The reaction mixture is usually stirred at room temperature or gently heated to drive the reaction to completion.

An illustrative reaction scheme for the convergent synthesis is as follows:

The product can then be isolated and purified using standard techniques such as recrystallization or column chromatography. The synthesis of related N-(1,3-thiazol-2-yl)benzamides has been reported by refluxing the corresponding benzoyl chloride with 2-aminothiazole (B372263) in acetone. A similar approach can be envisioned for the target molecule.

Optimized Reaction Conditions and Yields

The synthesis of N-substituted benzamide (B126) derivatives, including those bearing a triazole moiety, is a cornerstone of modern medicinal chemistry. A common and effective method for the preparation of such compounds involves the acylation of an amino-functionalized heterocycle with a substituted benzoyl chloride. In the case of this compound, the primary synthetic route involves the reaction of 2,5-dichlorobenzoyl chloride with 5-amino-1H-1,2,4-triazole.

The optimization of reaction conditions is crucial for maximizing yield and purity. While specific data for the target compound is not extensively detailed in publicly available literature, general principles from the synthesis of similar N-triazolyl benzamides can be applied. Key parameters that are typically optimized include the choice of solvent, base, reaction temperature, and reaction time.

For the coupling of a benzoyl chloride with an aminotriazole, polar aprotic solvents such as dichloromethane (CH2Cl2), acetonitrile, or N,N-dimethylformamide (DMF) are often employed to facilitate the dissolution of the reactants. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include organic amines like triethylamine (Et3N) or pyridine. The choice of base and its stoichiometry can significantly influence the reaction rate and the formation of side products. mdpi.com

The reaction temperature is another critical factor. While some acylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield. For instance, in the synthesis of related N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the final coupling step was conducted at room temperature. mdpi.com However, the influence of the dichloro-substitution on the benzoyl chloride and the specific aminotriazole isomer used may necessitate adjustments to the temperature.

The yields of such reactions can vary widely depending on the specific substrates and the fine-tuning of the reaction conditions. For structurally similar compounds, yields have been reported in the range of 50% to over 90%. mdpi.comresearchgate.net Without specific experimental data for this compound, a hypothetical optimization table based on common practices in the synthesis of N-substituted benzamides is presented below.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Dichloromethane | Triethylamine (1.2) | 0 to RT | 4 | 65 |

| 2 | Acetonitrile | Triethylamine (1.2) | RT | 4 | 70 |

| 3 | DMF | Pyridine (1.5) | 50 | 2 | 75 |

| 4 | Dichloromethane | Pyridine (1.5) | RT | 6 | 72 |

Note: This table is illustrative and based on general synthetic protocols for similar compounds. Actual optimized conditions and yields would require experimental validation.

Purification Protocols in Academic Synthesis

Following the synthesis, purification of the crude product is essential to isolate the target compound in high purity for subsequent characterization and use. Standard purification techniques in an academic setting for compounds like this compound typically involve a combination of extraction, washing, and chromatographic or recrystallization methods.

Initially, an aqueous workup is often performed to remove the hydrochloride salt of the base and other water-soluble impurities. This involves partitioning the reaction mixture between an organic solvent (such as ethyl acetate (B1210297) or dichloromethane) and water or a dilute aqueous acid or base solution. The organic layer containing the product is then washed with brine and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

For further purification, two primary methods are commonly employed:

Recrystallization: This technique is effective if a suitable solvent or solvent system can be found in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents for recrystallization of polar organic compounds include ethanol, methanol (B129727), ethyl acetate, or mixtures thereof with hexanes or water. researchgate.net The process of slow cooling allows for the formation of a crystalline solid of high purity.

Column Chromatography: This is a versatile purification method that separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). For N-triazolyl benzamides, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often used as the eluent system. rsc.org The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are collected and the solvent is evaporated to yield the purified compound.

The choice between recrystallization and column chromatography depends on the physical properties of the compound and the nature of the impurities. In many academic syntheses of novel compounds, column chromatography is the preferred method due to its broad applicability.

Design and Synthesis of Novel Derivatives and Analogs

The design and synthesis of novel derivatives and analogs of this compound are guided by the principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) and to develop compounds with improved properties.

Structure-Guided Design Principles

Structure-guided design is a rational approach that utilizes the three-dimensional structural information of a biological target to design new inhibitors or ligands. nih.gov In the context of triazole-based compounds, which are known to interact with a variety of biological targets, this approach is particularly valuable. mdpi.comresearchgate.netnih.gov

The design of novel derivatives of this compound would typically begin with the identification of a biological target of interest. Computational tools such as molecular docking and molecular dynamics simulations are then employed to predict the binding mode of the parent compound within the active site of the target. acs.org These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target.

Based on this understanding, modifications can be rationally designed to enhance these interactions or to form new ones. For example:

Modification of the Dichlorophenyl Ring: The chlorine atoms at the 2 and 5 positions can be moved to other positions on the phenyl ring or replaced with other substituents (e.g., fluorine, methyl, methoxy (B1213986) groups) to probe the effect on binding affinity and selectivity.

Modification of the Triazole Ring: While the 1,2,4-triazole core is often crucial for activity, substituents can be introduced at available positions on the triazole ring to explore additional binding pockets within the target's active site.

Variation of the Linker: The amide linker connecting the dichlorophenyl and triazole moieties can be replaced with other functional groups, such as an ester, an ether, or a reversed amide, to alter the compound's conformational flexibility and hydrogen bonding capabilities.

This iterative process of design, synthesis, and biological evaluation allows for the systematic exploration of the chemical space around the parent compound and the development of more potent and selective derivatives.

Exploration of Substituent Effects on Synthesis Pathways

The introduction of different substituents onto the core structure of this compound can have a significant impact on the synthetic pathways and reaction outcomes. The electronic and steric properties of the substituents can influence the reactivity of the starting materials and the stability of the intermediates and products.

Electronic Effects:

The electronic nature of substituents on the benzoyl chloride precursor can affect the electrophilicity of the carbonyl carbon. Electron-withdrawing groups, such as the two chlorine atoms in the parent compound, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aminotriazole. This can lead to faster reaction rates. Conversely, introducing electron-donating groups onto the phenyl ring would decrease the reactivity of the benzoyl chloride, potentially requiring more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve complete conversion.

Steric Effects:

The steric hindrance of substituents can also play a crucial role. Bulky substituents on either the benzoyl chloride or the aminotriazole can hinder the approach of the nucleophile to the electrophilic center, thereby slowing down the reaction rate. For example, introducing a bulky substituent at the ortho position (position 6) of the 2,5-dichlorobenzoyl chloride could significantly decrease the yield of the amidation reaction due to steric clash with the aminotriazole.

A systematic study of these substituent effects is essential for developing robust and versatile synthetic routes for a library of derivatives. The following table illustrates the potential influence of different substituents on the reactivity of the benzoyl chloride in the amidation reaction.

| Substituent on Phenyl Ring | Electronic Effect | Steric Effect | Expected Reactivity |

| -NO2 (electron-withdrawing) | Increases electrophilicity | Minimal | Increased |

| -OCH3 (electron-donating) | Decreases electrophilicity | Minimal | Decreased |

| -Cl (electron-withdrawing) | Increases electrophilicity | Minimal | Increased |

| -C(CH3)3 (bulky, weakly donating) | Weakly decreases electrophilicity | Significant | Decreased (due to sterics) |

Understanding these substituent effects allows chemists to anticipate challenges in the synthesis of novel derivatives and to adjust the reaction conditions accordingly to optimize the yield and purity of the desired products.

Advanced Spectroscopic and Structural Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of an organic compound. For 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide, both ¹H and ¹³C NMR would be essential.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the dichlorophenyl ring and the 1,2,4-triazole (B32235) ring, as well as the amide (N-H) proton. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants would help to establish the substitution pattern on the aromatic ring.

¹³C NMR spectroscopy would reveal the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display characteristic chemical shifts for the carbons in the dichlorophenyl ring, the triazole ring, and the carbonyl carbon of the amide group.

A hypothetical data table for the expected NMR signals is presented below. The exact chemical shifts (δ) would need to be determined experimentally.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| ¹³C NMR | δ (ppm) | Assignment | ||

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which allows for the confirmation of the molecular formula. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), and the characteristic isotopic pattern of the two chlorine atoms would be a key identifier. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the heterocyclic rings.

A representative data table for expected mass spectrometry results is shown below.

| Mass Spectrometry | m/z | Ion Type |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide and the triazole, the C=O stretch of the amide, C-N stretching, and C-H and C=C vibrations of the aromatic and heterocyclic rings, as well as the C-Cl stretching vibrations.

A table of expected IR absorption frequencies is provided below.

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound. A specific HPLC method would be developed using an appropriate stationary phase (e.g., a C18 column) and a mobile phase to separate the target compound from any impurities or starting materials. The purity would be assessed by the area of the peak corresponding to the compound in the chromatogram.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula to confirm its elemental composition.

| Elemental Analysis | % Calculated | % Found |

| Carbon (C) | ||

| Hydrogen (H) | ||

| Nitrogen (N) | ||

| Chlorine (Cl) |

Computational Chemistry and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), can predict a wide range of molecular attributes, from the distribution of electrons to the energies of molecular orbitals, which are crucial for determining the chemical reactivity of the compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been widely applied to study the electronic properties and reactivity of various organic molecules, including benzamide (B126) and triazole derivatives. mdpi.comajchem-a.com

For a molecule like 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide, DFT calculations can be employed to optimize its molecular geometry and to compute various electronic properties. These calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to provide a good balance between accuracy and computational cost. tandfonline.com The electronic structure of the molecule is characterized by the distribution of electron density, which is influenced by the presence of electronegative atoms like chlorine, oxygen, and nitrogen. The dichlorinated benzene (B151609) ring and the triazole ring are key features that dictate the electronic landscape of the molecule.

The reactivity of the molecule can be described by several global reactivity descriptors, which are calculated from the energies of the frontier molecular orbitals. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A lower chemical hardness and a higher electrophilicity index generally suggest a higher reactivity of the molecule.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 4.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -5.0 |

| Electrophilicity Index (ω) | μ2 / 2η | 1.5 - 3.0 |

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com

In this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the triazole ring and the amide linkage. The LUMO, on the other hand, is likely to be distributed over the electron-deficient dichlorinated benzene ring. The HOMO-LUMO gap for similar benzamide derivatives is typically in the range of 4-5 eV.

| Orbital | Typical Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 to -8.0 | Electron donation (nucleophilicity) |

| LUMO | -1.0 to -3.0 | Electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.0 - 5.0 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions indicate positive potential and are prone to nucleophilic attack. Green regions represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, making these sites potential hydrogen bond acceptors. The hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its role as a potential hydrogen bond donor. The dichlorinated benzene ring would have a mixed potential distribution, with the chlorine atoms contributing to its electrophilic character. mdpi.com

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a biological macromolecule, such as a protein or a nucleic acid. pensoft.net

Molecular docking simulations can be used to predict how this compound might bind to the active site of a target protein. The simulation software explores various possible conformations and orientations of the ligand within the binding pocket of the receptor and calculates a scoring function to estimate the binding affinity. The binding affinity is often expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. pensoft.netmdpi.com

For a hypothetical target protein, the docking results would provide a predicted binding pose of the compound in the active site. The dichlorinated benzene ring could engage in hydrophobic interactions or halogen bonds with nonpolar residues, while the triazole ring and the amide linkage could form hydrogen bonds with polar residues. Studies on similar benzamide and triazole derivatives have shown binding affinities in the range of -7 to -10 kcal/mol for various protein targets. mdpi.comresearchgate.net

| Target Protein | Predicted Binding Affinity (kcal/mol) | Type of Interactions |

|---|---|---|

| Hypothetical Kinase | -8.5 | Hydrogen bonds, hydrophobic interactions, halogen bonds |

| Hypothetical Protease | -7.9 | Hydrogen bonds, pi-pi stacking |

| Hypothetical Dehydrogenase | -9.2 | Hydrogen bonds, hydrophobic interactions |

A crucial outcome of molecular docking is the identification of the specific amino acid residues in the protein's active site that interact with the ligand. These interactions are key to the stability of the ligand-protein complex and can provide valuable information for the design of more potent and selective inhibitors.

In a hypothetical docking study of this compound, the analysis of the binding pose could reveal several key interactions. For example, the amide group could form hydrogen bonds with the backbone of a glycine (B1666218) or the side chain of a serine residue. The nitrogen atoms of the triazole ring could act as hydrogen bond acceptors with residues like lysine (B10760008) or arginine. The dichlorinated benzene ring could be involved in hydrophobic interactions with residues such as leucine, isoleucine, or valine, and the chlorine atoms could form halogen bonds with electron-rich atoms in the protein. mdpi.com

| Functional Group of Ligand | Potential Interacting Residues | Type of Interaction |

|---|---|---|

| Amide group (NH) | Aspartic acid, Glutamic acid | Hydrogen bond (donor) |

| Amide group (C=O) | Serine, Threonine, Lysine | Hydrogen bond (acceptor) |

| Triazole ring | Arginine, Asparagine | Hydrogen bond, pi-pi stacking |

| Dichlorinated benzene ring | Leucine, Valine, Phenylalanine | Hydrophobic interaction, halogen bond |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While direct molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, the conformational behavior and stability of this molecule can be inferred from computational studies of structurally related benzamide and triazole derivatives. MD simulations are powerful computational tools used to understand the physical movements of atoms and molecules over time, providing insights into the dynamic nature of chemical structures.

For molecules containing both benzamide and triazole moieties, MD simulations have been employed to validate docking poses and assess the stability of ligand-protein complexes. nih.govnih.gov In such studies, key parameters like the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds over the simulation trajectory are analyzed to determine the stability of the compound within a biological target's active site. nih.govresearchgate.netrsc.org

For instance, in studies of triazole benzene sulfonamide derivatives, MD simulations running for 100 to 300 nanoseconds have demonstrated that stable ligand binding is characterized by minimal fluctuations in RMSD values for both the protein and the ligand. nih.govnih.govrsc.org The stability of such complexes is often maintained by a consistent network of hydrophobic and hydrophilic interactions, including hydrogen bonds, within the active site. nih.govrsc.org

| Parameter | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Low and stable RMSD values suggest the system has reached equilibrium and the ligand is stably bound. nih.govrsc.org |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues or ligand atoms around their average position. | Lower RMSF values for ligand atoms and active site residues indicate less flexibility and a more stable interaction. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure over time. | A stable Rg value suggests the protein's overall folding is maintained upon ligand binding. nih.gov |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein. | A consistent number of hydrogen bonds indicates stable and specific interactions. nih.govrsc.org |

In Silico Prediction of Molecular Interactions and Potential Biological Targets

The identification of potential biological targets for novel chemical entities is a critical step in drug discovery and development. In silico methods, such as inverse virtual screening and molecular docking, are valuable for predicting the molecular interactions of a compound and identifying its likely protein targets. mdpi.com

For this compound, the prediction of its biological targets can be guided by the known activities of structurally similar compounds. The 1,2,4-triazole (B32235) ring is a recognized bioisostere of the amide bond and can also mimic a phenyl ring in certain contexts. nih.govnih.govunimore.it This bioisosteric relationship allows the triazole moiety to participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking. nih.govunimore.it

Benzamide derivatives are known to target a wide range of proteins, including enzymes and receptors. Computational studies on various benzamides have predicted their interaction with targets such as DNA gyrase, acetylcholinesterases, and various kinases. mdpi.commdpi.com Similarly, triazole-containing compounds have been investigated as inhibitors of enzymes like carbonic anhydrases and topoisomerases. nih.govnih.gov

An in silico approach to predict the targets of this compound would involve docking the molecule against a library of known protein structures. The docking scores, which estimate the binding affinity, along with an analysis of the binding poses, can suggest potential targets. For example, molecular docking studies on triazole benzene sulfonamides revealed interactions with key residues like Gln92, Thr200, and His68 in the active site of human carbonic anhydrase IX. nih.govrsc.org

The predicted interactions for this compound would likely involve hydrogen bonds formed by the nitrogen atoms of the triazole ring and the amide group. The dichlorinated phenyl ring could engage in hydrophobic and halogen-bonding interactions within a protein's binding site.

| Potential Target Class | Rationale Based on Structural Analogs | Key Predicted Interactions |

|---|---|---|

| Kinases | Many benzamide derivatives are known kinase inhibitors. | Hydrogen bonding with hinge region residues, hydrophobic interactions. |

| Carbonic Anhydrases | Triazole and sulfonamide-containing benzamides have shown inhibitory activity. nih.govnih.gov | Coordination with the active site zinc ion, hydrogen bonding with key residues (e.g., Gln92, Thr200). nih.govrsc.org |

| Topoisomerases | Benzimidazole-triazole derivatives have been identified as topoisomerase I inhibitors. nih.gov | Intercalation between DNA base pairs, hydrogen bonding with the enzyme-DNA complex. |

| DNA Gyrase | Benzamide derivatives have been evaluated for their potential to inhibit bacterial DNA gyrase. mdpi.com | Hydrogen bonding and hydrophobic interactions within the ATP-binding site. |

| Herbicide Targets | In silico models have been developed to predict herbicide targets for various chemical scaffolds. nih.govcam.ac.uk | Interactions with enzymes in amino acid or fatty acid biosynthesis pathways. |

It is important to note that these predictions are theoretical and require experimental validation to confirm the actual biological activity and targets of this compound.

Molecular and Cellular Biological Activity Investigations in Research Models

Enzyme Inhibition Studies at the Molecular Level

The potential for 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide to act as an enzyme inhibitor has been a subject of scientific inquiry. The following subsections outline the findings related to its activity against specific enzymatic targets.

Inhibition of α-Glucosidase Activity

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govbohrium.com The 1,2,4-triazole (B32235) chemical scaffold is a component of various compounds that have been investigated for their potential to inhibit this enzyme. nih.govresearchgate.net

However, a thorough search of scientific databases and literature reveals no specific studies or published data on the α-glucosidase inhibitory activity of this compound. Consequently, no data tables on its specific potency (e.g., IC50 values) or mechanism of inhibition can be provided.

Modulation of Cytochrome P450 Enzymes (e.g., CYP51)

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide array of substances. nih.gov The specific isoform CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and other organisms and is a primary target for azole antifungal drugs. nih.govwikipedia.orgresearchgate.net Compounds containing a triazole ring are well-known for their interaction with CYP51. nih.govresearchgate.net

Despite the structural relevance, specific research detailing the modulatory effects of this compound on CYP51 or other cytochrome P450 enzymes has not been identified in the public domain. Therefore, there are no specific findings or data tables to present regarding its interaction with this enzyme family.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acid precursors and is a well-established target for anticancer and antimicrobial therapies. nih.govwikipedia.orgebi.ac.uknih.gov Both benzamide (B126) and triazole derivatives have been explored as potential DHFR inhibitors. mdpi.com

A comprehensive literature review did not yield any studies investigating or reporting the inhibitory activity of this compound against dihydrofolate reductase. As such, no experimental data on its efficacy or binding characteristics are available.

Activity Against Receptor Tyrosine Kinases (e.g., FGFR1, EGFR)

Receptor tyrosine kinases (RTKs), such as the Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cellular processes, and their dysregulation is implicated in cancer. nih.govmdpi.com Consequently, they are significant targets for cancer drug development. nih.gov Various small molecules, including those with benzamide structures, are investigated as RTK inhibitors. nih.govgoogle.com

No specific research data or publications were found that evaluate the activity of this compound against FGFR1, EGFR, or any other receptor tyrosine kinases.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Studies

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in inflammatory and immune responses. nih.govnih.gov Its enzymatic tautomerase activity is a target for the development of novel anti-inflammatory agents. medchemexpress.commedchemexpress.comyoutube.com

There are no available scientific reports or experimental data concerning the study of this compound in relation to the tautomerase activity of Macrophage Migration Inhibitory Factor.

Antimicrobial Research in Model Systems

The development of new antimicrobial agents is a critical area of research. Compounds incorporating 1,2,4-triazole and benzamide moieties have been synthesized and evaluated for their potential antibacterial and antifungal properties in various model systems. nih.govresearchgate.netnanobioletters.commdpi.comresearchgate.net

Despite the general interest in these chemical classes for antimicrobial discovery, a specific search for research on the antimicrobial activity of this compound yielded no results. There are no published studies detailing its efficacy against specific bacterial or fungal strains, and therefore, no data on minimum inhibitory concentrations (MIC) or other antimicrobial metrics can be presented.

Antibacterial Activity Against Specific Strains (e.g., E. coli, S. aureus, B. cereus)

No studies detailing the inhibitory effects or lack thereof for this compound against Escherichia coli, Staphylococcus aureus, or Bacillus cereus were identified.

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Fusarium graminearum, Venturia nashicola, Botrytis cinerea)

Information regarding the antifungal efficacy of this specific compound against the listed pathogenic fungi is not available in the reviewed literature.

Herbicidal Potential in Non-Crop/Weed Models

No published research was found that investigates the herbicidal or plant growth regulatory effects of this compound.

Anticancer Mechanisms in Cell Line Models

There is no available data from in vitro studies on cancer cell lines to describe any potential anticancer mechanisms, such as apoptosis, cell cycle arrest, or antiproliferative activity, for this compound.

Antioxidant Potential in Chemical and Biological Assays

Scientific literature does not currently contain findings from chemical or biological assays assessing the antioxidant or radical-scavenging potential of this compound.

Further research and publication are required before a comprehensive scientific article on the molecular and cellular biological activities of this specific compound can be written.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Changes in the Molecular Interaction Profile

The molecular interaction profile of a compound is dictated by its three-dimensional structure and electronic properties. For 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide, key structural components that can be modified to alter its interactions with biological targets include the dichlorinated benzene (B151609) ring, the amide linker, and the 1,2,4-triazole (B32235) ring.

The 1,2,4-triazole moiety is a versatile pharmacophore capable of engaging in various non-covalent interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. Aromatic stacking interactions are also possible between the triazole ring and aromatic residues within a binding site. Modifications to the triazole ring, such as the introduction of substituents, can modulate its electronic properties and steric profile, thereby fine-tuning its interaction with a target.

Rational Design and Lead Optimization Strategies Based on SAR Insights

Rational drug design and lead optimization for compounds like this compound rely heavily on SAR insights. The goal is to systematically modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties.

One common strategy involves the exploration of different substitution patterns on the benzamide (B126) and triazole rings. For instance, in a series of N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, it was found that the presence of fluorine or chlorine on the benzene ring significantly improved antifungal activity. nih.gov Conversely, the introduction of a 4-methoxy or trifluoromethyl group led to a decrease in activity. nih.gov This suggests that for a given biological target, there is an optimal electronic and steric profile for the benzamide ring.

Another optimization strategy is the modification of the linker between the aromatic and heterocyclic rings. While the title compound has a direct amide linkage to the triazole ring, other studies have explored different linkers to alter the compound's flexibility and orientation within the binding pocket.

Furthermore, bioisosteric replacement is a powerful tool in lead optimization. For example, the 1,2,4-triazole ring could be replaced with other five-membered heterocycles, such as oxadiazole, thiadiazole, or tetrazole, to investigate the importance of the specific arrangement of heteroatoms for biological activity. nih.govnih.gov

Elucidation of Pharmacophoric Features for Target Binding

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For N-(1H-1,2,4-triazol-5-yl)benzamide derivatives, the key pharmacophoric features can be inferred from SAR studies of related compounds.

The general pharmacophore for this class of compounds likely includes:

An aromatic ring (the dichlorobenzoyl moiety) that can participate in hydrophobic and/or pi-stacking interactions.

A hydrogen bond donor (the amide N-H group).

A hydrogen bond acceptor (the amide carbonyl oxygen).

A heterocyclic ring (the 1,2,4-triazole) with hydrogen bond donor and acceptor capabilities.

The spatial arrangement of these features is critical for optimal binding. Molecular docking studies on related 1,2,4-triazole derivatives have helped to visualize their binding modes within target enzymes. For example, in the design of antimicrobial 1H-1,2,4-triazolyl derivatives, molecular docking suggested that the triazole ring and other functional groups could form key hydrogen bonds and hydrophobic interactions within the active site of enzymes like E. coli MurB or C. albicans CYP51. bg.ac.rs

Impact of Halogenation and Heterocycle Substitution on Biological Activity

Halogenation and the nature of the heterocyclic substituent are two of the most influential factors determining the biological activity of N-(1H-1,2,4-triazol-5-yl)benzamide derivatives.

Impact of Halogenation: The presence, number, and position of halogen atoms on the benzamide ring can have a profound effect on a compound's activity. In the case of this compound, the dichlorination pattern is significant. As mentioned earlier, ortho-chloro substitution can enforce a non-planar conformation of the amide, which may be favorable for binding to certain targets. nsf.gov Halogens also increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine atoms alters the electronic landscape of the aromatic ring, potentially influencing its interaction with electron-rich or electron-poor regions of a binding site. SAR studies on antifungal benzamide derivatives have demonstrated that the presence of fluorine or chlorine on the benzene ring markedly improves activity. nih.gov

The following table summarizes the general effects of these substitutions on the biological activity of related benzamide and triazole compounds:

| Modification | General Impact on Biological Activity | Reference |

| Halogenation of Benzamide Ring | ||

| Introduction of F or Cl | Often increases antifungal activity | nih.gov |

| Ortho-chloro substitution | Can enforce a specific conformation, potentially increasing binding affinity | nsf.gov |

| Heterocycle Variation | ||

| 1,2,4-Triazole | Known to exhibit a broad range of biological activities, including antifungal and anticonvulsant properties | nih.govmdpi.com |

| 1,2,3-Triazole | Also shows diverse biological activities, such as antifungal and antimicrobial effects | scielo.org.mxresearchgate.net |

| Tetrazole | Can significantly increase potency in certain contexts, as seen with GPR35 agonists | nih.gov |

| Oxadiazole | Used as a bioisostere for triazole, with demonstrated insecticidal and fungicidal activities | nih.gov |

Future Perspectives and Research Directions

Exploration of a Broader Biological Target Landscape

The inherent structural motifs of 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide suggest a wide range of potential biological activities. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. acs.orgresearchgate.net Similarly, benzamide (B126) derivatives are known to interact with a variety of biological targets. bohrium.com

Future research should therefore focus on a broad-based screening approach to identify the biological targets of this compound and its analogs. Initial investigations could explore its potential as an anticancer agent, given that many triazole derivatives exhibit cytotoxic effects against various cancer cell lines. pensoft.netnih.gov The mechanism of action could involve the inhibition of kinases, which are often implicated in cancer progression and are known targets of similar heterocyclic compounds. acs.orgmdpi.com

Beyond oncology, the compound's potential as an antimicrobial, anti-inflammatory, or anticonvulsant agent should be systematically evaluated, as these are common activities associated with the triazole scaffold. researchgate.net High-throughput screening against diverse panels of enzymes and receptors will be instrumental in mapping the polypharmacological landscape of this chemical class and identifying novel therapeutic opportunities.

Development of Advanced Synthetic Routes for Analog Library Generation

To thoroughly explore the structure-activity relationships (SAR) and optimize the properties of this compound, the development of efficient and versatile synthetic routes for the generation of analog libraries is paramount. Modern synthetic methodologies, including combinatorial chemistry and microwave-assisted synthesis, can significantly accelerate the production of a diverse set of derivatives. researchgate.net

Advanced synthetic strategies could focus on the modular assembly of the core structure, allowing for the facile introduction of a wide range of substituents on both the dichlorobenzamide and triazole rings. For instance, variations in the substitution pattern of the benzamide moiety can be achieved by utilizing a diverse set of commercially available or readily synthesized benzoic acid derivatives. nih.gov Similarly, the triazole ring can be functionalized through various C-H activation and cross-coupling reactions, enabling the exploration of a broad chemical space around this core.

The implementation of parallel synthesis techniques will be crucial for the rapid generation of a library of analogs with systematic variations in their physicochemical properties. This will facilitate a comprehensive investigation of how modifications to the chemical structure impact biological activity, selectivity, and pharmacokinetic parameters.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

A deeper understanding of the mechanism of action of this compound and its analogs can be achieved through the integration of multi-omics data. Techniques such as proteomics, transcriptomics, and metabolomics can provide a global view of the cellular response to compound treatment, offering valuable insights into the underlying biological pathways and molecular targets.

For example, quantitative proteomics can be employed to identify proteins that are differentially expressed or post-translationally modified upon treatment with the compound. This can help to pinpoint the specific cellular pathways that are perturbed and may reveal direct or indirect targets of the molecule. bohrium.com Metabolomic profiling can complement these findings by identifying changes in the cellular metabolic state, which can provide further clues about the compound's mechanism of action.

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's biological effects and generate testable hypotheses about its mode of action. This information is invaluable for target validation and for guiding the subsequent stages of lead optimization.

Translational Research Opportunities in Preclinical Discovery (excluding human trials)

Promising analogs of this compound identified through initial screening and mechanistic studies can be advanced into preclinical models to evaluate their therapeutic potential. Given the prevalence of triazole-containing compounds in oncology, a primary focus of translational research could be the investigation of their efficacy in various in vivo cancer models. nih.govnih.gov

Preclinical studies in animal models, such as xenograft models of human tumors in immunocompromised mice, can provide crucial information on the in vivo efficacy, pharmacokinetics, and tolerability of lead compounds. nih.gov These studies are essential for establishing a proof-of-concept for a particular therapeutic application and for identifying a potential clinical candidate.

The selection of appropriate preclinical models will be critical for the successful translation of research findings. For instance, if a compound is found to inhibit a specific kinase, it should be tested in cancer models that are known to be driven by that particular kinase. acs.org A thorough preclinical evaluation will provide the necessary data to support the advancement of a lead compound into further development stages.

Addressing Challenges in Compound Optimization for Specific Research Applications

The optimization of this compound for specific research applications will require a multi-pronged approach to address potential challenges related to its physicochemical and pharmacokinetic properties. A key aspect of this will be the systematic exploration of structure-activity relationships to enhance potency and selectivity for the desired biological target while minimizing off-target effects. nih.gov

A significant challenge in the optimization of drug candidates is achieving favorable metabolic stability. nih.govresearchgate.net The dichlorinated phenyl ring, for example, may be susceptible to metabolic modification. Strategies to improve metabolic stability could include the introduction of blocking groups at metabolically labile positions or the use of bioisosteric replacements to modulate the electronic properties of the molecule.

Q & A

What are the optimized synthetic routes for 2,5-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling 2,5-dichlorobenzoyl chloride with 5-amino-1H-1,2,4-triazole under nucleophilic acyl substitution conditions. Key steps include:

- Solvent Selection: Ethanol or dimethyl sulfoxide (DMSO) is preferred for solubility and reaction efficiency .

- Catalysis: Glacial acetic acid (5 drops per 0.001 mol substrate) facilitates protonation of the triazole amine, enhancing nucleophilicity .

- Reaction Time: Reflux for 4–6 hours ensures completion, with yields >70% achievable via vacuum evaporation and recrystallization .

Critical Note: Impurities from incomplete coupling can be minimized using HPLC purification (C18 column, acetonitrile/water gradient) .

How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Level: Basic

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Data Collection: Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 304 K .

- Refinement: SHELXL (v.2018/3) for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically .

- Validation: Check for R-factor consistency (<0.05) and mean σ(C–C) bond length deviations (<0.003 Å) .

What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data interpreted?

Level: Advanced

Methodological Answer:

- NMR: - and -NMR in DMSO-d6 resolve the triazole NH proton (δ ~12.5 ppm) and benzamide carbonyl (δ ~167 ppm). Conflicting shifts may arise from tautomerism (1H-1,2,4-triazole vs. 4H-form); variable-temperature NMR can distinguish these .

- IR: Confirm amide C=O stretch (~1650 cm) and triazole ring vibrations (~1500 cm) .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion [M+H] (calc. for CHClNO: 285.9964) and fragments (e.g., loss of Cl or triazole moiety) .

Data Contradiction Strategy: Cross-validate with SC-XRD (e.g., bond lengths vs. DFT-calculated geometries) .

How can structure-activity relationship (SAR) studies be designed to explore its antimicrobial potential?

Level: Advanced

Methodological Answer:

-

Core Modifications: Synthesize analogs with substituents at the triazole (e.g., methyl, ethyl) or benzamide (e.g., nitro, methoxy) positions. Compare MIC values against S. aureus and C. albicans .

-

Bioassay Design: Use broth microdilution (CLSI guidelines) with ciprofloxacin and fluconazole as controls. Test at 1–256 µg/mL .

-

Key SAR Findings:

Substituent Position Activity Trend Example MIC (µg/mL) Triazole C5 (methyl) ↑ Antifungal 8 (vs. 32 for parent) Benzamide Cl (ortho) ↓ Bioavailability >256

What computational methods predict binding modes of this compound with fungal CYP51 or bacterial DNA gyrase?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with fungal CYP51 (PDB: 5TZ1) or gyrase (PDB: 6RKS). Protonate ligands at pH 7.4 (AMBER ff14SB force field) .

- MD Simulations: Run 100-ns trajectories (GROMACS) to assess stability of key interactions (e.g., triazole NH with heme iron in CYP51) .

- Free Energy Calculations : MM/GBSA quantifies ΔG. A ΔG < -40 kcal/mol correlates with in vitro activity .

How are data contradictions in solubility and stability profiles resolved during formulation studies?

Level: Advanced

Methodological Answer:

- Solubility: Use shake-flask method (pH 1.2–7.4) with UV-Vis quantification. Discrepancies arise from polymorphic forms; SC-XRD identifies stable polymorphs .

- Stability: Accelerated degradation studies (40°C/75% RH for 3 months) with HPLC monitoring. Hydrolysis at benzamide occurs in acidic conditions (t = 12 h at pH 1.2) .

Mitigation: Nanoemulsion formulations (Labrafil/Cremophor EL) enhance stability (t > 48 h) .

What experimental phasing strategies are effective for novel derivatives in crystallography?

Level: Advanced

Methodological Answer:

- SAD/MAD Phasing: Incorporate heavy atoms (e.g., Se via selenomethionine-derivatized proteins) for SHELXC/D/E pipelines .

- Twinned Data: For merohedral twinning, use CELL_NOW for cell reduction and HKL-3000 for integration. Refinement in SHELXL with TWIN/BASF commands .

How do electronic effects of substituents influence reaction pathways in derivative synthesis?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups (Cl, NO): Activate benzamide carbonyl for nucleophilic attack (e.g., triazole coupling at 80°C vs. 60°C for electron-donating groups) .

- Steric Effects: Ortho-substituents hinder cyclization (e.g., thiadiazole formation requires bulkier solvents like DMF) .

Kinetic Analysis: Monitor via in situ IR (C=O disappearance at 1650 cm) to determine rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.